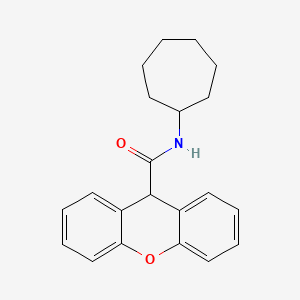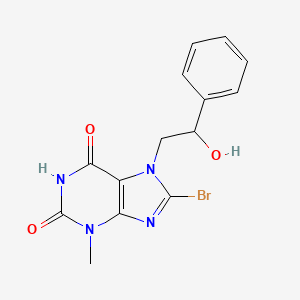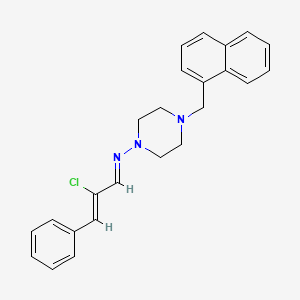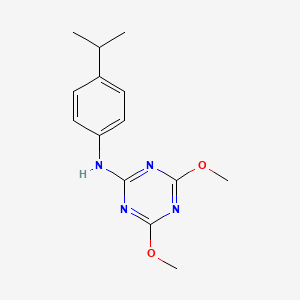![molecular formula C22H29N5O B5562029 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)
4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is a compound of interest within the realm of medicinal chemistry due to its complex structure, which involves a pyrimidine core substituted with piperazinyl and piperidinyl groups. This structure suggests potential for a wide range of biological activities, prompting detailed investigation into its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, starting from simpler pyrimidines or related heterocycles. For instance, the synthesis of various 4-piperazinopyrimidines bearing a methylthio substituent showcases a method that could be adapted for our compound, involving nucleophilic attack on trichloropyrimidine by amines (Mattioda et al., 1975).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the significance of specific substitutions on the pyrimidine ring for biological activity. The crystal and molecular structures of derivatives, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its piperazinylmethyl derivative, provide insights into how substituents affect the overall conformation and potential interactions of the molecule (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to a variety of compounds with diverse biological activities. The reactivity of the pyrimidine ring, especially with amines, plays a crucial role in the synthesis of targeted derivatives. The transformation of pyrimidines under different conditions can yield compounds with varying pharmacological properties, as demonstrated by the synthesis and evaluation of pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives (Komkov et al., 2021).
Physical Properties Analysis
The physical properties of "4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" would likely include considerations of solubility, crystallinity, and stability, which are crucial for its application in a laboratory or therapeutic context. Analogs such as the salt-type adducts of pyrimidines with piperidine highlight the importance of hydrogen bonding in determining the solubility and crystalline form of these compounds (Orozco et al., 2009).
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Nonlinear Optical Properties : Pyrimidine derivatives, including those structurally related to 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have shown promising applications in medicine and nonlinear optics (NLO) fields. Density functional theory (DFT) and time-dependent DFT (TDDFT) studies have revealed these compounds exhibit significant NLO characteristics, recommending their potential for optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Antineoplastic Activities : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, prepared using a compound structurally similar to 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine as a starting material, have shown antimicrobial activity. Some of these compounds are active, indicating their potential as antineoplastic agents (Ammar et al., 2004).
Platelet Aggregation Inhibition : Piperazinyl-glutamate-pyrimidines, with structural modifications at the pyrimidine position, have demonstrated to be highly potent P2Y12 antagonists, effectively inhibiting platelet aggregation. These findings suggest their utility in developing new therapeutic agents for cardiovascular diseases (Parlow et al., 2009).
Materials Science and Chemistry
- Molecular Structure and Electrostatic Potential : Studies on the molecular structure and electronic properties of compounds related to 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine have provided insights into their non-covalent interactions and electrostatic potential. These characteristics are essential for understanding the compound's reactivity and stability, which are critical for developing new materials and chemical sensors (Anthal et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of “4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” could involve further exploration of its neuroprotective and anti-neuroinflammatory properties. The compound could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propiedades
IUPAC Name |
1-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-16-20(24-22(23-18)27-10-6-3-7-11-27)25-12-14-26(15-13-25)21(28)17-19-8-4-2-5-9-19/h2,4-5,8-9,16H,3,6-7,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUGKWUDAFEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)
![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)
![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)


![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)